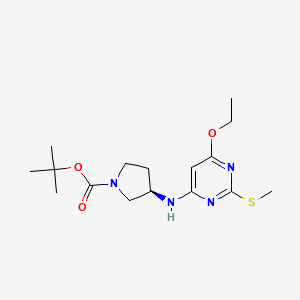

![molecular formula C8H7NOS2 B2807767 2-(Methylsulfinyl)benzo[d]thiazole CAS No. 3507-54-8](/img/structure/B2807767.png)

2-(Methylsulfinyl)benzo[d]thiazole

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

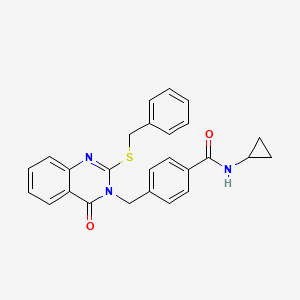

“2-(Methylsulfonyl)benzo[d]thiazole” is an organic compound. Its structure contains a benzene ring and a thiazole ring, along with a methylsulfonyl substituent . It has a molecular formula of C8H7NO2S2, an average mass of 213.277 Da, and a monoisotopic mass of 212.991821 Da .

Molecular Structure Analysis

The molecular structure of “2-(Methylsulfonyl)benzo[d]thiazole” consists of a benzene ring and a thiazole ring, along with a methylsulfonyl substituent . The exact 3D structure is not provided in the search results.Physical And Chemical Properties Analysis

“2-(Methylsulfonyl)benzo[d]thiazole” appears as a colorless to light yellow crystalline solid . It is soluble in common organic solvents such as alcohols and ketones, but insoluble in water . It has a melting point of 86-89°C (lit.), a boiling point of 370.3±25.0 °C (Predicted), a flash point of 177.7°C, and a vapor pressure of 2.38E-05mmHg at 25°C .科学的研究の応用

Synthesis and Building Blocks in Drug Discovery

Benzo[d]thiazole derivatives, including those related to 2-(Methylsulfinyl)benzo[d]thiazole, are significant in synthetic and medicinal chemistry. They serve as building blocks in drug discovery due to their diverse bioactivities. The synthesis of hydroxy-substituted 2-aminobenzo[d]thiazole-6-carboxylic acid derivatives highlights their utility in exploring chemical space for potential drug targets (Durcik et al., 2020).

Novel Compounds and Characterization

Research on benzo[d]thiazole derivatives also includes the synthesis and characterization of novel compounds. For instance, the study of 2-(benzo[d]thiazol-2-ylthio)-1-((1s, 3s)-3-mesityl-3-methylcyclobutyl) ethan-1-one, a derivative of benzo[d]thiazole, involved theoretical and experimental analyses, including X-ray diffraction and spectroscopic methods (Inkaya, 2018).

Fluoroalkylative Aryl Migration

The derivatives of benzo[d]thiazole, such as those synthesized from sodium di- and monofluoroalkanesulfinates, demonstrate significant synthetic applications. These compounds have been used in silver-catalyzed cascade fluoroalkylation/aryl migration/SO2 extrusion of conjugated N-arylsulfonylated amides (He et al., 2015).

Antitumor and Antimicrobial Activities

Benzo[d]thiazole derivatives exhibit potential in antitumor and antimicrobial activities. Compounds like 2-substituted sulfanyl benzo[d]thiazoles have shown in vitro activity against cancer cells, highlighting their therapeutic potential (Ramadan et al., 2018). Additionally, the synthesis of benzo[d]thiazole-imino-benzoic acid ligands and their metal complexes have demonstrated good antimicrobial activity against human epidemic causing bacterial strains (Mishra et al., 2019).

Polymerization and Catalytic Activities

Benzo[d]thiazole derivatives have been used in the polymerization of ethylene, showcasing their utility in material science. Titanium and zirconium complexes with benzo[d]thiazole-based ligands exhibit moderate to good activities in ethylene polymerization (Jia & Jin, 2009). In catalysis, dioxidovanadium(V) complexes containing benzo[d]thiazol-hydrazone ligands have shown effectiveness in olefin oxidation (Ghorbanloo et al., 2017).

Safety and Hazards

“2-(Methylsulfonyl)benzo[d]thiazole” can irritate the eyes, respiratory system, and skin . Appropriate personal protective equipment should be worn when handling it . If contact occurs, the affected area should be immediately rinsed with water . It should be stored in a well-ventilated environment and kept away from oxidizers and strong acids to prevent chemical reactions .

特性

IUPAC Name |

2-methylsulfinyl-1,3-benzothiazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7NOS2/c1-12(10)8-9-6-4-2-3-5-7(6)11-8/h2-5H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WNJYDCANHJSWTI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)C1=NC2=CC=CC=C2S1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7NOS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![7-(4-methylphenyl)-6-({[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}thio)[1,3]dioxolo[4,5-g]quinazolin-8(7H)-one](/img/structure/B2807684.png)

![N-(4-(2-((1R,5S)-3-(2,5-dioxopyrrolidin-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-2-oxoethyl)phenyl)acetamide](/img/structure/B2807685.png)

![3-Cyclopropyl-6-(furan-2-yl)-[1,2]oxazolo[5,4-b]pyridine-4-carboxylic acid](/img/structure/B2807693.png)

![2-(4-ethoxyphenyl)-N-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B2807694.png)

![2-(ethylthio)-3-(p-tolyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2807699.png)

![N-(4-bromophenyl)-3-oxo-2-phenyl-5-propyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2807700.png)

![N-(6-chlorobenzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)furan-2-carboxamide hydrochloride](/img/structure/B2807707.png)